molecular formula C18H15NO3 B8776366 3-Hydroxy-7-methoxy-N-phenylnaphthalene-2-carboxamide CAS No. 41611-98-7

3-Hydroxy-7-methoxy-N-phenylnaphthalene-2-carboxamide

Cat. No.: B8776366
CAS No.: 41611-98-7
M. Wt: 293.3 g/mol
InChI Key: NMOUGHCHKXXTRY-UHFFFAOYSA-N
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Description

3-Hydroxy-7-methoxy-N-phenylnaphthalene-2-carboxamide is a useful research compound. Its molecular formula is C18H15NO3 and its molecular weight is 293.3 g/mol. The purity is usually 95%.
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Properties

CAS No.

41611-98-7

Molecular Formula

C18H15NO3

Molecular Weight

293.3 g/mol

IUPAC Name

3-hydroxy-7-methoxy-N-phenylnaphthalene-2-carboxamide

InChI

InChI=1S/C18H15NO3/c1-22-15-8-7-12-11-17(20)16(10-13(12)9-15)18(21)19-14-5-3-2-4-6-14/h2-11,20H,1H3,(H,19,21)

InChI Key

NMOUGHCHKXXTRY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=CC(=C(C=C2C=C1)O)C(=O)NC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-hydroxy-6-methoxy-3-naphthoic acid (10 g, 0.045 moles) and thionyl chloride (6 g, 0.05 moles) are placed inside a 250 ml three-neck flask containing about 100 ml of methylene chloride. The mixture is stirred and brought to reflux under a nitrogen atmosphere. A catalytic amount of dimethylformamide is added. After about 20 minutes, all of the naphthoic acid is reacted and goes into solution. The solution is cooled to room temperature, and transferred to a 250 ml pressure equalizing funnel. The resulting 2-hydroxy-6-methoxy-3-napthoic acid chloride is then added to a 50 ml methylene chloride solution containing 5.6 g of aniline and 8 g of N,N-diethylaniline. The mixture is heated to reflux for about another 3 hours. After being cooled to room temperature, the mixture is filtered and washed with methanol, yielding 9.1 grams of a crude product after vacuum drying. The crude product is then purified by recrystallization from a mixture of dimethylformamide and methanol, affording 7.8 grams of a creamy while solid, 2-hydroxy-6-methoxy-3-naphthanilide (about 59%), having a melting point of 230° C. and an IR(KBr) of about 1640 cm-1 (amide C=O).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step Two
Name
2-hydroxy-6-methoxy-3-napthoic acid chloride
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0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
5.6 g
Type
reactant
Reaction Step Four
Quantity
8 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
100 mL
Type
solvent
Reaction Step Six

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